molecular formula C13H10ClNO B1392018 2-(2-Chlorobenzoyl)-3-methylpyridine CAS No. 1106005-46-2

2-(2-Chlorobenzoyl)-3-methylpyridine

Cat. No. B1392018
M. Wt: 231.68 g/mol
InChI Key: BHTMPMFATKQWIO-UHFFFAOYSA-N
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Description

“2-Chlorobenzoyl chloride” is used in organic synthesis . It’s used as a pharmaceutical intermediate, for example, as an intermediate of clotrimazolc, preparation of p-chlorobenzoic acid, and production of trichloro-acaricide .


Synthesis Analysis

The synthesis of “2-Chlorobenzoyl chloride” involves a solution of 2-chlorobenzoic acid in toluene. To this mixture, SOCl2 is added. The resulting solution is allowed to react, with stirring, overnight while the temperature is maintained at 75°C .


Molecular Structure Analysis

The molecular formula of “2-Chlorobenzoyl chloride” is C7H4Cl2O .


Chemical Reactions Analysis

“2-Chlorobenzoyl chloride” reacts with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas .


Physical And Chemical Properties Analysis

“2-Chlorobenzoyl chloride” is a liquid at room temperature with a density of 1.382 g/mL at 25°C .

Scientific Research Applications

Supramolecular Chemistry

2-(2-Chlorobenzoyl)-3-methylpyridine derivatives are integral to the study of supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular associations. These compounds form various organic salts through proton transfer to the pyridine nitrogen, showcasing diverse non-covalent interactions within their crystal structures. These interactions include classical hydrogen bonds and charge-assisted hydrogen bonds, contributing to the formation of 1D–3D framework structures. Such studies highlight the compound's utility in understanding molecular self-assembly and designing novel molecular architectures (Khalib et al., 2014).

Organic Synthesis and Purification

Research on 2-(2-Chlorobenzoyl)-3-methylpyridine derivatives also extends to their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. Techniques such as extraction, distillation, and chromatography have been employed to purify these compounds, attesting to their importance in the production of high-purity chemical products. Such studies are crucial for the development of efficient and scalable synthesis protocols for compounds with significant industrial and medicinal relevance (Su Li, 2005).

Coordination Chemistry

In the realm of coordination chemistry, 2-(2-Chlorobenzoyl)-3-methylpyridine derivatives serve as ligands in the formation of complex structures with metals. These interactions lead to the synthesis of novel coordination polymers and complexes, which are studied for their structural, magnetic, and potentially catalytic properties. Such research contributes to the development of materials with specialized functions, ranging from catalysis to materials science applications (Chen et al., 2005).

Antimicrobial Studies

Compounds derived from 2-(2-Chlorobenzoyl)-3-methylpyridine have been explored for their antimicrobial properties, with studies focusing on their interactions with DNA and their potential as antimicrobial agents. This line of research is indicative of the broader pharmaceutical applications of these compounds, where their biological activity is harnessed to develop new treatments and drugs (Abu-Youssef et al., 2010).

Safety And Hazards

This chemical is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. Contact with water liberates toxic gas .

properties

IUPAC Name

(2-chlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTMPMFATKQWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241754
Record name (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzoyl)-3-methylpyridine

CAS RN

1106005-46-2
Record name (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1106005-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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